molecular formula C14H10ClN3O4S2 B2786518 5-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 886929-07-3

5-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No. B2786518
CAS RN: 886929-07-3
M. Wt: 383.82
InChI Key: FZIRZKDBDAHIDY-UHFFFAOYSA-N
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Description

This compound is also known as Rivaroxaban . It is an orally active direct factor Xa inhibitor . It is used for the prevention and treatment of various thromboembolic diseases .


Synthesis Analysis

The synthesis of Rivaroxaban involves the condensation of 4-(4-aminophenyl)-3-morpholinone with 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . The reaction is followed by crystallization in the same reaction pot using a specific combination of acetonitrile and methanol as anti-solvents .


Molecular Structure Analysis

The molecular formula of Rivaroxaban is C19H18ClN3O5S . The InChI code is 1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1 .


Chemical Reactions Analysis

The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline . The reaction conditions and crystallization parameters are designed to control potential impurities that arise during the reaction at various stages and carry-over impurities from starting materials .


Physical And Chemical Properties Analysis

The molecular weight of Rivaroxaban is 435.89 . It is a non-polymer .

Mechanism of Action

Rivaroxaban is an orally active direct factor Xa inhibitor . It is used for the prevention and treatment of various thromboembolic diseases .

Future Directions

Rivaroxaban is currently under clinical development for the prevention and treatment of thromboembolic diseases . It is also being studied for its potential use in the treatment and prevention of venous thromboembolic events (VTE) in patients who have undergone total hips replacements and total knee replacement surgery; prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation; treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE); to reduce risk of recurrent DVT and/or PE .

properties

IUPAC Name

5-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S2/c1-24(20,21)9-4-2-3-8(7-9)13-17-18-14(22-13)16-12(19)10-5-6-11(15)23-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIRZKDBDAHIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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